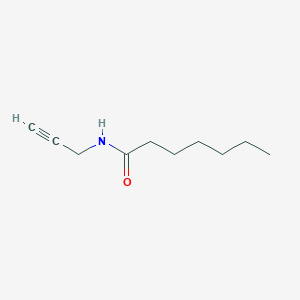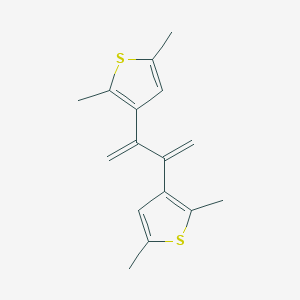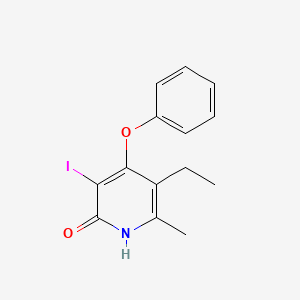
N-(Prop-2-YN-1-YL)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Prop-2-YN-1-YL)heptanamide is an organic compound characterized by the presence of a heptanamide group attached to a prop-2-yn-1-yl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)heptanamide typically involves the reaction of heptanoic acid with prop-2-yn-1-amine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Prop-2-YN-1-YL)heptanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can react with the prop-2-yn-1-yl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(Prop-2-YN-1-YL)heptanamide has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-(Prop-2-YN-1-YL)heptanamide exerts its effects involves interactions with specific molecular targets. For instance, it can act as a photosensitizer in visible-light-induced oxidative reactions, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These ROS play a crucial role in various chemical transformations and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Prop-2-YN-1-YL)pyridin-2-amines: These compounds share the prop-2-yn-1-yl group but differ in the amine substituent.
N-(Penta-2,4-diyn-1-yl)phenylenediamines: These compounds have a similar alkyne group but with additional triple bonds.
Propriétés
Numéro CAS |
676145-22-5 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
N-prop-2-ynylheptanamide |
InChI |
InChI=1S/C10H17NO/c1-3-5-6-7-8-10(12)11-9-4-2/h2H,3,5-9H2,1H3,(H,11,12) |
Clé InChI |
QUTWKFJNFDTIKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)

![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)



![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)


![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
